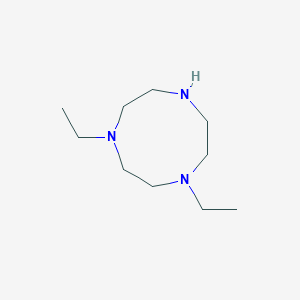

1,4-Diethyl-1,4,7-triazonane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diethyl-1,4,7-triazonane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-3-12-7-5-11-6-8-13(4-2)10-9-12/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUXCQAUXNEHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCCN(CC1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of N Ethylated 1,4,7 Triazacyclononane Ligands

Principles of Ligand Design for Metal Coordination with N-Ethylated Triazonanes

The strategic design of ligands is fundamental to controlling the properties and reactivity of metal complexes. In the case of 1,4,7-triazacyclononane (B1209588) (TACN) derivatives, the introduction of ethyl groups onto the nitrogen atoms significantly modifies their coordination behavior. These N-ethyl substituents influence the ligand's electronic and steric characteristics, which in turn dictate the stability, structure, and reactivity of the resulting metal complexes.

Influence of N-Ethyl Substituents on Nitrogen Donor Properties and Basicity

The introduction of ethyl groups on the nitrogen atoms of the 1,4,7-triazacyclononane (TACN) backbone has a discernible impact on the electronic properties of the ligand, particularly the donor strength and basicity of the nitrogen atoms. The ethyl groups, being electron-donating, increase the electron density on the nitrogen atoms. This enhanced electron density generally translates to increased basicity of the amine groups.

However, the relationship between N-alkylation and coordination ability is not solely governed by basicity. While increased basicity might suggest stronger metal-ligand bonds, steric factors introduced by the ethyl groups play a crucial and often competing role. The pKa value for the N-methylated analogue, 1,4,7-trimethyl-1,4,7-triazacyclononane (Me3TACN), is reported to be 8.69, which provides an insight into the basicity of such N-alkylated TACN ligands. ptgchemical.com

Steric and Electronic Parameters Governing Metal Binding Affinity

The coordination of metal ions by N-ethylated triazonanes is a delicate interplay of both steric and electronic factors. The ethyl groups introduce significant steric bulk around the nitrogen donors. This steric hindrance can influence the accessibility of the metal ion to the coordination sites and can affect the resulting coordination geometry. rsc.orgmdpi.com

Electronic Effects:

Inductive Effect: The electron-donating nature of the ethyl groups enhances the Lewis basicity of the nitrogen atoms, which can favor the formation of stable metal complexes. mdpi.com

Steric Effects:

Coordination Number and Geometry: The bulkiness of the N-ethyl groups can prevent the formation of high-coordination number complexes. For instance, while the parent TACN ligand readily forms 2:1 "sandwich" complexes with many metal ions, its N-methylated counterpart, Me3TACN, is known to form such complexes only with a limited number of ions like Ag(I), Na(I), and K(I). wikipedia.org The steric clash between the alkyl groups often favors a 1:1 metal-to-ligand ratio and can enforce lower coordination numbers or distorted geometries. researchgate.net

Stability of Complexes: Steric hindrance can also impact the thermodynamic stability and kinetic inertness of the metal complexes. While electronic effects might suggest increased stability, excessive steric strain can lead to weaker metal-ligand bonds and faster dissociation rates.

Formation and Characterization of Metal Complexes with N-Ethylated Triazonanes

The versatile coordination behavior of N-ethylated triazonanes allows for the formation of a wide array of metal complexes with diverse structures and properties.

Coordination with Transition Metal Ions (e.g., Co(II), Ni(II), Cu(I/II), Zn(II), Fe(II/III), Ga(III), In(III), Ag(I), Re, Tc, Eu(III), Tb(III), V(III))

N-ethylated 1,4,7-triazacyclononane and its derivatives form stable complexes with a broad spectrum of transition metal ions. The facial coordination of the three nitrogen atoms of the TACN ring is a common feature, providing a stable platform for further coordination. rsc.org

Cobalt (Co): Complexes with Co(II) have been synthesized and studied. For instance, cobalt(II) complexes with hexadentate ligands derived from TACN have been prepared, showing a distorted trigonal prismatic geometry. nsf.gov In some cases, the reaction of a TACN-based ligand with Co(II) can lead to air oxidation, resulting in a Co(III) complex with a distorted octahedral geometry. rsc.org

Nickel (Ni): Nickel(II) readily forms complexes with N-alkylated TACN ligands. mdpi.comnju.edu.cn The geometry of these complexes can be influenced by the nature of other coordinating ligands or pendant arms.

Copper (Cu): Copper(II) complexes of TACN derivatives have been extensively studied, in part due to their hydrolytic activity. mdpi.com The coordination environment around the Cu(II) center can vary, including square-based pyramidal geometries. daneshyari.com Both Cu(I) and Cu(II) complexes have been reported. researchgate.net

Zinc (Zn): Zinc(II) forms stable complexes with N-alkylated TACN ligands. rsc.orgmdpi.com The flexible coordination geometry of Zn(II) allows for various coordination numbers and structures, including octahedral environments with coordinated water molecules. frontiersin.org

Iron (Fe): Both Fe(II) and Fe(III) complexes have been synthesized. mdpi.comresearchgate.net The iron center in these complexes can adopt different coordination geometries, such as distorted octahedral. rsc.orgdaneshyari.com The nuclease activity of some iron(III) complexes of TACN derivatives has been investigated. nju.edu.cn

Gallium (Ga) and Indium (In): Trivalent gallium and indium form complexes with N-functionalized TACN ligands. rsc.org These complexes are of interest for radiopharmaceutical applications. The coordination environment is often a distorted octahedron. rsc.orgacs.org

Silver (Ag): As mentioned, N-methylated TACN can form 2:1 complexes with Ag(I). wikipedia.org

Rhenium (Re) and Technetium (Tc): The [M(CO)₃]⁺ core (where M = Re, Tc) is readily complexed by TACN-based chelators. acs.orgnih.gov These complexes are investigated for their potential in radiopharmaceutical development. The metal center typically adopts a distorted octahedral coordination with the three facial nitrogen atoms of the TACN ring and three carbonyl ligands. nih.govacs.org

Europium (Eu) and Terbium (Tb): Lanthanide ions like Eu(III) and Tb(III) form complexes with TACN derivatives. researchgate.net These complexes are often studied for their luminescent properties. rsc.org Dimeric and tetrameric structures have also been reported for lanthanide complexes with TACN-based ligands. cardiff.ac.uk

Vanadium (V): Vanadium(III) complexes of TACN have been studied and have shown significant activity as DNA cleaving agents. researchgate.net

Elucidation of Coordination Geometries and Modes (e.g., facial coordination, octahedral, tetrahedral, pseudotetrahedral)

The coordination geometry of metal complexes with N-ethylated triazonanes is a key determinant of their properties. X-ray crystallography is a primary tool for elucidating these structures.

Facial Coordination: A recurring motif in the coordination chemistry of TACN-based ligands is the facial (fac) coordination of the three macrocyclic nitrogen atoms to the metal center. rsc.orgiucr.org This creates a stable, tridentate cap on one face of the metal ion, leaving other coordination sites available for other ligands.

Octahedral Geometry: Six-coordinate octahedral geometry is very common, particularly with transition metals. The three facial nitrogen atoms of the TACN ring occupy three coordination sites, and the remaining three sites are filled by other ligands such as water, chloride, or pendant arms of the ligand itself. rsc.orgnju.edu.cniucr.org Distorted octahedral geometries are also frequently observed. nsf.gov

Tetrahedral and Pseudotetrahedral Geometries: The steric bulk of the N-substituents can force lower coordination numbers. For instance, the highly sterically hindered ligand 1,4,7-tri-tert-butyl-1,4,7-triazacyclononane ((t)Bu₃tacn) enforces four-coordinate, pseudotetrahedral geometries for several first-row transition metals. researchgate.net

Other Geometries: Depending on the metal ion and the specific ligand, other geometries can be observed. For example, distorted trigonal prismatic and square-based pyramidal geometries have been reported for Co(II) and Cu(II) complexes, respectively. nsf.govdaneshyari.com Seven-coordinate geometries have also been identified, for example in a Yttrium(III) complex. rsc.org

A summary of observed coordination geometries for various metal complexes with N-substituted TACN ligands is presented below.

| Metal Ion | Ligand Type | Coordination Geometry |

| Co(II) | N-substituted TACN with pendant arms | Distorted Trigonal Prismatic nsf.gov |

| Co(III) | N-substituted TACN | Distorted Octahedral rsc.org |

| Cu(II) | 1,4-bis(carboxymethyl)-TACN | Square-based Pyramidal daneshyari.com |

| Fe(III) | 1,4,7-tris(cyanomethyl)-TACN | Octahedral nju.edu.cn |

| Ga(III) | Tris-amide functionalized TACN | Distorted Octahedral rsc.org |

| Re(I) | TACN with pendant arms | Distorted Octahedral nih.govacs.org |

| Fe(II) | 1,4,7-tri-tert-butyl-TACN | Pseudotetrahedral researchgate.net |

| Y(III) | Terpyridine-functionalized TACN | Seven-coordinate rsc.org |

Thermodynamic Stability and Kinetic Inertness of Metal Complexes

For many applications, particularly in medicine and catalysis, the thermodynamic stability and kinetic inertness of the metal complexes are of paramount importance. acs.orgresearchgate.net

Thermodynamic Stability: This refers to the position of the equilibrium for the complex formation reaction. It is typically quantified by the stability constant (log K). Generally, N-alkylated TACN ligands form thermodynamically stable complexes with a variety of metal ions. researchgate.net For instance, Ga(III) complexes of TACN derivatives show high stability constants. rsc.org The stability of lanthanide(III) complexes with ligands like NOTA (a TACN derivative with three acetate (B1210297) arms) increases for smaller lanthanide ions, suggesting that the cavity size of the macrocycle is a crucial factor. cost-nectar.eu

Kinetic Inertness: This refers to the rate at which the complex undergoes ligand exchange or decomposition. High kinetic inertness is often a desirable property, especially for in vivo applications of metal complexes to prevent the release of potentially toxic free metal ions. acs.org Macrocyclic ligands like TACN derivatives generally impart significant kinetic inertness to their metal complexes. nih.govpsu.edu The rigid structure of the macrocycle and the chelate effect contribute to slowing down dissociation reactions. However, the nature of the N-substituents and any pendant arms can modulate this kinetic inertness.

The combination of high thermodynamic stability and kinetic inertness makes complexes of N-ethylated triazonanes and related ligands suitable for a range of demanding applications. researchgate.net

Impact of Pendant Arms on Metal Coordination in N-Ethylated Triazonane Derivatives

The functionalization of the 1,4-Diethyl-1,4,7-triazonane backbone with pendant arms dramatically expands its coordination capabilities, transforming it from a simple tridentate ligand into a more complex and highly tunable chelator.

Chelate Effects and Multidentate Ligand Architectures

The attachment of coordinating pendant arms to the nitrogen atoms of the this compound ring system leads to the formation of multidentate ligands. This structural modification enhances the stability of the resulting metal complexes through the chelate effect. The chelate effect describes the increased thermodynamic stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. In the case of N-ethylated triazonane derivatives, the pre-organized structure of the macrocycle, combined with the additional donor atoms from the pendant arms, results in a high affinity for metal ions.

Tunable Donor Sets through Diverse Pendant Arm Functionalization

A key advantage of the N-ethylated triazonane framework is the ability to introduce a wide variety of functional pendant arms, allowing for the precise tuning of the ligand's donor set to match the specific requirements of a target metal ion. This versatility has led to the development of a vast library of chelators with tailored properties. nih.gov The choice of pendant arm dictates the nature of the additional donor atoms, their charge, and their steric and electronic characteristics.

Commonly employed pendant arms include:

Acetate: The introduction of acetate arms creates anionic N-O donor sets, which are particularly effective for complexing hard metal ions. For example, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives are well-known for forming highly stable complexes with trivalent metal ions like Ga³⁺ and Fe³⁺. mdpi.comunife.itacs.org The ethyl groups in a diethylated analogue would be expected to modulate the solubility and lipophilicity of such complexes.

Amide: Amide-functionalized pendant arms introduce neutral N-O donor groups. google.comrsc.org These can participate in hydrogen bonding and their coordination can be pH-dependent, offering another layer of control over the complex's properties.

Phosphonate and Phosphine (B1218219): Phosphonate arms provide anionic P-O donors, while phosphine arms offer neutral "soft" phosphorus donors. acs.org These are useful for coordinating with a range of metal ions, including those that prefer softer donor atoms.

Hydroxypyridinonate (HOPO): HOPO-functionalized TACN derivatives are powerful chelators for hard metal ions and have been explored for biomedical applications. universityofgalway.ie

Pyridyl: Pyridyl-containing arms introduce additional nitrogen donors, creating ligands with higher denticity and the ability to form very stable complexes.

Alkene and Alkyne: Pendant arms featuring alkene or alkyne functionalities introduce "soft" π-systems that can coordinate to metal centers, offering pathways to organometallic complexes. doi.org

Thiolate: Thiolate pendant arms provide "soft" sulfur donors, which are particularly well-suited for coordinating with soft metal ions. uni-mainz.de

Activated Aryl: Aryl groups can be functionalized to act as donors or to serve as linkers for creating more complex architectures.

The following table summarizes the types of donor sets created by various pendant arms on TACN-based ligands and their typical target metal ions.

| Pendant Arm Functionalization | Donor Atoms | Typical Target Metal Ions |

| Acetate | O⁻ | Ga³⁺, Fe³⁺, In³⁺, Lu³⁺ |

| Amide | O, N | Divalent 3d metals (Co, Ni, Cu, Zn) |

| Phosphonate | O⁻ | Ga³⁺, Fe³⁺ |

| Hydroxypyridinonate | O⁻ | Hard metal ions |

| Pyridyl | N | Various transition metals |

| Alkene/Alkyne | C=C, C≡C | Organometallic applications |

| Phosphine | P | Soft transition metals |

| Thiolate | S⁻ | Soft metal ions (e.g., Cu⁺) |

| Hydroxypropyl | O | Fe³⁺ |

Bifunctional Chelator Design and Metal Scaffolding

A significant application of functionalized N-ethylated triazonanes is in the design of bifunctional chelators (BFCs). mdpi.comunife.itmdpi.comresearchgate.net A BFC consists of a strong metal-chelating unit and a reactive functional group that can be covalently attached to a biomolecule, such as a peptide or antibody. unife.it The resulting bioconjugate can then be labeled with a radionuclide for diagnostic imaging (e.g., PET, SPECT) or targeted therapy.

The this compound core provides a stable scaffold for the metal ion, ensuring that it remains securely bound in vivo. The remaining secondary amine on the ring can be functionalized with a linker that terminates in a reactive group (e.g., isothiocyanate, maleimide) for conjugation. Alternatively, one of the pendant arms can be designed for this purpose. The ethyl groups on the other two nitrogen atoms can be used to fine-tune the lipophilicity and pharmacokinetic properties of the resulting radiopharmaceutical. uni-mainz.de

Dinuclear and Polynuclear Metal Architectures utilizing N-Ethylated Triazonanes

The versatility of the N-ethylated triazonane framework extends to the construction of dinuclear and polynuclear metal complexes. These multi-metallic systems are of great interest for their potential to exhibit cooperative effects in catalysis and for modeling the active sites of metalloenzymes.

"Earmuff" Ligand Systems and their Role in Dinuclear Complex Formation

"Earmuff" ligands are a class of dinucleating ligands where two macrocyclic units, such as this compound, are linked by a bridging spacer. iucr.org The spacer can be a simple alkyl chain or a more complex aromatic or functionalized linker. nsf.gov Each macrocyclic unit acts as a coordination site for a metal ion, bringing the two metal centers into close proximity.

Dinuclear complexes of N,N'-dimethyl-1,4,7-triazacyclononane have been synthesized and studied, providing a model for the behavior of the diethyl analogue. rsc.orgresearchgate.net For instance, dinuclear manganese complexes with bridged dimethyl-TACN ligands have been investigated as models for the oxygen-evolving complex in photosystem II. researchgate.net

Metal-Metal Interactions and Cooperative Effects within Multi-Metallic Systems

In dinuclear complexes formed with "earmuff" ligands based on N-ethylated triazonanes, the proximity of the two metal centers can lead to significant metal-metal interactions. These interactions can be direct, through the overlap of metal orbitals, or indirect, mediated by bridging ligands (e.g., oxo, hydroxo, or carboxylato bridges).

These interactions can give rise to interesting magnetic and electronic properties, such as ferromagnetic or antiferromagnetic coupling between the metal centers. rsc.org Furthermore, the two metal centers can act cooperatively to bind and activate substrates, leading to enhanced catalytic activity compared to their mononuclear counterparts. researchgate.net For example, in the hydrolysis of phosphate (B84403) esters, a dinuclear zinc complex can exhibit enhanced reactivity due to the synergistic action of the two metal ions in binding the substrate and activating a nucleophile. universityofgalway.ie The ethyl groups on the triazonane rings can modulate the electronic properties of the metal centers, thereby tuning the strength of the metal-metal interaction and the cooperative effects.

The table below provides examples of dinuclear complexes based on N-alkylated TACN ligands and highlights the nature of the metal-metal interaction.

| Ligand System | Metal Ions | Bridging Groups | Nature of Interaction |

| Bis(1,4-dimethyl-1,4,7-triazacyclononane) with calix mdpi.comarene linker | Ni(II) | Azide (end-on) | Ferromagnetic coupling |

| 1,2-bis(4,7-dimethyl-1,4,7-triaza-1-cyclononyl)ethane | Mn(III)/Mn(IV) | Oxo, Carboxylato | Antiferromagnetic coupling |

| 2,6-bis(1,4,7-triazacyclonon-1-ylmethyl)-4-methylphenol | Zn(II) | Hydroxo, Chloro | Cooperative catalysis |

Computational and Theoretical Investigations of 1,4 Diethyl 1,4,7 Triazonane Systems

Molecular Mechanics and Dynamics Simulations for Conformational Analysis of the Macrocycle

The flexibility of the nine-membered ring of 1,4-diethyl-1,4,7-triazonane allows it to adopt various conformations in solution and in the solid state. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools for exploring the potential energy surface of such macrocycles to identify stable conformers and understand their dynamic behavior.

Molecular mechanics force fields, such as MM2, are used to calculate the steric energy of different molecular arrangements. Studies on analogous macrocycles, like 1,4,7-trithiacyclononane, have successfully used exhaustive sampling techniques to locate low-energy conformers. nih.gov This approach involves generating a large number of possible structures and minimizing their energies to find the most stable forms. nih.gov For 1,4,7-trithiacyclononane, a conformation with C₁ symmetry was identified as the global minimum, with conformers of C₃ and C₂ symmetry being slightly higher in energy. nih.gov A similar approach applied to this compound would likely identify a complex conformational landscape, with the orientation of the N-ethyl groups (axial vs. equatorial) significantly influencing the relative energies of the conformers.

MD simulations build upon MM calculations by introducing thermal energy and simulating the movement of atoms over time. This provides a view of the dynamic equilibria between different conformations and the energy barriers for interconversion. For a ligand like this compound, MD simulations can reveal how the macrocycle might rearrange itself to accommodate a metal ion, a crucial step in the complexation process.

Table 1: Representative Conformational Energy Data for a TACN Analogue (1,4,7-trithiacyclononane) This table, based on published data for a related macrocycle, illustrates the type of information obtained from conformational analysis. The energy ordering can be sensitive to the computational method used. nih.gov

| Conformer Symmetry | MM2(91) Relative Energy (kcal/mol) | DFT (BP86) Relative Energy (kcal/mol) |

| C₁ | 0.00 | 4.0+ |

| C₃ | 0.03 | 0.00 |

| C₂ | 1.78 | 0.00 |

| Data adapted from studies on 1,4,7-trithiacyclononane. nih.gov |

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a quantum mechanical method that allows for accurate calculation of the electronic structure of molecules. It is particularly powerful for studying organometallic complexes, providing detailed information about how the this compound ligand interacts with a metal center.

DFT calculations are routinely used to optimize the geometry of metal complexes, yielding precise information on bond lengths and angles. For instance, in studies of nickel complexes with the bulky 1,4,7-triisopropyl-1,4,7-triazonane (iPr₃TACN) ligand, DFT has been used to corroborate solid-state structures determined by X-ray crystallography. illinois.edu Calculations on a [(iPr₃TACN)Ni(II)(CH₃)₂] complex revealed Ni-C and Ni-N bond lengths consistent with experimental data. illinois.edu

Furthermore, DFT provides insight into the nature of the chemical bond by analyzing molecular orbitals (MOs). This analysis can quantify the contributions of ligand and metal orbitals to the bonding MOs, elucidating the degree of covalent character and the nature of the interaction (e.g., sigma-donation from the ligand's nitrogen lone pairs to the metal). In a study of a Ni(I) complex supported by iPr₃TACN, DFT calculations showed significant back-bonding from a Ni(I) d-orbital into a π* orbital of a coordinated acetonitrile (B52724) ligand. chemrxiv.org A similar analysis for a [M(this compound)]ⁿ⁺ complex would characterize the electronic communication between the ligand and the metal, which is fundamental to its reactivity. DFT calculations have also been employed to support the structural characterization of Fe(II) complexes with related triazacyclononane ligands. researchgate.net

Table 2: Illustrative DFT-Calculated Structural Parameters for a Related Ni(I) Complex This table shows typical structural data obtained from DFT calculations on a related nickel complex.

| Parameter | Complex: [(iPr₃TACN)Ni(I)(MeCN)]⁺ |

| Ni-N (TACN) avg. bond length (Å) | 2.062 |

| Ni-N (acetonitrile) bond length (Å) | 1.867 |

| N≡C–C bond angle (°) | 142.35 |

| Data from a computational study on a related Ni(I) complex. chemrxiv.org |

A key strength of DFT is its ability to map out entire reaction pathways, including the identification of transient intermediates and the calculation of activation energies for transition states. This allows for the detailed elucidation of reaction mechanisms.

For example, iron complexes involving substituted TACN ligands are known to catalyze the challenging hydroxylation of C-H bonds. rsc.org Theoretical studies have been crucial in identifying the reactive intermediate as a high-valent [Fe(V)(O)(OH)] species, which is formed from a hydroperoxo-iron(III) precursor. rsc.org DFT calculations can model the entire catalytic cycle, from the binding of the oxidant to the final product release, providing insights into the factors that control selectivity and efficiency. Similarly, ruthenium complexes with Me₃TACN have been studied for their ability to perform C-H hydroxylation, with mechanistic studies suggesting a hydrogen atom abstraction mechanism. stanford.edu

In a different context, DFT has been used to unravel the complex mechanistic steps in nickel-catalyzed cross-coupling reactions involving the iPr₃TACN ligand. illinois.edu These studies provided unambiguous evidence for a catalytic cycle involving Ni(I) and Ni(III) intermediates, mapping out the elementary steps of oxidative addition, transmetalation, and reductive elimination. illinois.edu Computational modeling of a ligand rearrangement in a titanium complex with a tripodal nitroxide ligand based on a triamine structure also demonstrated the power of these methods. researchgate.net Such calculations could predict the feasibility of similar reaction pathways for complexes of this compound.

Characterization of Ligand-Metal Interactions and Orbital Contributions

Quantitative Structure-Activity Relationships (QSAR) for Ligand Properties and Complexation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. nih.gov In the context of this compound, a QSAR study could be developed to predict the stability of its metal complexes or its selectivity for a particular metal ion.

The process involves calculating a set of numerical parameters, or "descriptors," that describe the physicochemical properties of the ligands (e.g., steric bulk, electronic properties, hydrophobicity). imist.ma A mathematical model is then built to correlate these descriptors with an experimentally measured property, such as the complex formation constant (log K). researchgate.netindexcopernicus.com

While specific QSAR studies focused on the complexation properties of N-alkylated triazonanes are not prominent in the literature, the methodology is widely applied in drug design. For a series of N-substituted triazonane ligands, one could develop a QSAR model to guide the synthesis of new ligands with enhanced affinity for a target metal ion, such as Ga³⁺ for medical imaging applications or Mn²⁺ for catalytic oxidation.

Table 3: Hypothetical QSAR Data for Predicting Metal Complex Stability This illustrative table shows the components of a QSAR study. A model would be derived from a training set of ligands with known stability constants.

| Ligand (N-substituent) | Steric Descriptor (e.g., Molar Volume) | Electronic Descriptor (e.g., N charge) | Experimental log K (with Mⁿ⁺) | Predicted log K (from model) |

| Methyl | X₁ | Y₁ | Z₁ | Z'₁ |

| Ethyl | X₂ | Y₂ | Z₂ | Z'₂ |

| Propyl | X₃ | Y₃ | Z₃ | Z'₃ |

| Isopropyl | X₄ | Y₄ | Z₄ | Z'₄ |

Computational Design of Novel N-Ethylated Triazonane Ligands and Their Metal Complexes

Building on the insights from MM, DFT, and QSAR, computational chemistry serves as a powerful engine for the de novo design of novel ligands with tailored properties. Instead of relying solely on trial-and-error synthesis, researchers can design and screen new ligands in silico to prioritize the most promising candidates.

The process often starts with a known scaffold, such as this compound. This core can be computationally modified by adding different functional pendant arms to the nitrogen atoms or the carbon backbone. For example, one could design a series of ligands where one ethyl group is replaced by a functional arm containing a carboxylate or phosphinate group to enhance water solubility or provide an additional coordination site. This approach has been used in the synthesis of various TACN-based chelators for medical applications with technetium and rhenium. acs.org

DFT calculations would then be used to predict the properties of the resulting metal complexes. Key predicted properties could include:

Coordination Geometry: Will the ligand coordinate in the desired facial manner?

Complex Stability: How strong is the binding to the target metal ion?

Selectivity: Will the ligand bind preferentially to the target metal over other biologically or environmentally relevant ions?

Redox Potential: What is the electrochemical profile of the resulting complex?

This computational pre-screening significantly reduces the synthetic effort required, allowing chemists to focus on molecules with the highest probability of success. This strategy has been implicitly used in the development of new chelators and catalysts, where systematic modifications to the TACN framework are made to tune the properties of the final metal complex. rsc.orgacs.org The computational design of an artificial triazacyclononane-containing peptide to create a catalytic zinc-binding site highlights the advanced application of these principles. bakerlab.org

Advanced Applications in Chemical Research

Catalysis and Organometallic Transformations

The 1,4,7-triazacyclononane (B1209588) (TACN) framework, with its facial-capping tridentate coordination, provides exceptional stability to a wide range of metal complexes, making it a privileged ligand in catalysis. The N-alkyl substituents, such as the ethyl groups in 1,4-Diethyl-1,4,7-triazonane, modulate the steric and electronic properties of the metal center, fine-tuning its reactivity.

Metal complexes of N-alkylated TACN ligands are renowned for their ability to catalyze challenging oxidation reactions. Manganese and iron complexes, in particular, have been developed as synthetic models of non-heme enzymes capable of activating oxidants like hydrogen peroxide (H₂O₂) for selective transformations.

Research has shown that dinuclear manganese complexes with N-alkylated TACN ligands are highly effective for the oxidation of alkenes. For instance, the complex [Mn(IV)₂(μ-O)₃(tmtacn)₂]²⁺, where 'tmtacn' is the closely related 1,4,7-trimethyl-1,4,7-triazacyclononane , is a potent catalyst for converting alkenes into cis-diols and epoxides using H₂O₂. The selectivity of this system can be steered by the choice of a carboxylic acid co-catalyst; steric factors of the co-catalyst largely determine the ratio of cis-diol to epoxide produced. High turnover numbers, exceeding 2000, have been reported for cis-dihydroxylation reactions. The active species is believed to be a bis(μ-carboxylato)-bridged dinuclear manganese(III) complex formed in situ.

Similarly, chiral derivatives of TACN have been used to induce enantioselectivity in oxidation reactions. Dinuclear manganese complexes featuring chiral N-substituents have been shown to catalyze the epoxidation of indene (B144670) with enantiomeric excess values reaching 13%. The bond selectivities observed in the oxidation of alkanes by these complexes suggest that the rate-determining step involves the attack of a sterically hindered, high-valent manganese-oxo species on a C-H bond.

Iron complexes with related TACN ligands also exhibit significant catalytic activity. The photochemical generation of a reactive oxoiron(IV) species has been demonstrated using complexes like [FeII(MePy₂tacn)]²⁺. These systems can perform selective hydroxylation of unactivated C-H bonds and epoxidation of alkenes, using water as the primary oxygen source in photocatalytic cycles.

Table 1: Catalytic Oxidation of Alkenes with a Manganese-TMTACN System Catalyst System: [Mn(IV)₂(μ-O)₃(tmtacn)₂]²⁺ with H₂O₂ and a carboxylic acid co-catalyst.

| Substrate | Major Product | Selectivity Driver | Reference |

| Alkenes | cis-Diol | Steric factors of co-catalyst | |

| Alkenes | Epoxide | Steric factors of co-catalyst | |

| Indene | Epoxide | Chiral N-substituents on ligand |

Nickel complexes supported by bulky N-alkylated TACN ligands have been instrumental in elucidating the mechanisms of cross-coupling reactions, particularly those involving alkyl substrates. These reactions are fundamental in organic synthesis for forming carbon-carbon bonds. The use of the sterically demanding 1,4,7-triisopropyl-1,4,7-triazacyclononane (iPr₃TACN) ligand has enabled the isolation and characterization of key nickel intermediates that were previously difficult to observe.

Mechanistic studies have provided direct evidence for catalytic cycles involving paramagnetic Ni(I) and Ni(III) species, which are often proposed but rarely detected. Key elementary steps that have been characterized using the (iPr₃TACN)Ni system include:

Oxidative Addition: The addition of an alkyl halide to a Ni(I) center to form a Ni(III)-alkyl species.

Reductive Elimination: The direct C(sp³)–C(sp³) bond-forming reductive elimination from a Ni(III) intermediate to regenerate a Ni(I) species.

Transmetalation: The transfer of an alkyl group from a Grignard reagent to the Ni(III) center.

The (iPr₃TACN)Ni(II) complexes themselves have proven to be efficient pre-catalysts for alkyl-alkyl Kumada cross-coupling reactions. Furthermore, in photocatalytic C-O cross-coupling reactions, Ni complexes with tridentate N-donor ligands like iPr₃TACN have shown moderate to good catalytic activity even without an external photocatalyst.

Table 2: Characterized Steps in Ni-Catalyzed Cross-Coupling with iPr₃TACN Ligand

| Catalytic Step | Reactant State | Product State | Mechanistic Insight | Reference |

| Reduction of Pre-catalyst | Ni(II) | Ni(I) | Active species generated by Grignard reagent. | |

| Oxidative Addition | Ni(I) | Ni(III) | Proceeds via a radical mechanism. | |

| Transmetalation | Ni(III) | Ni(III)-dialkyl | Occurs at the Ni(III) center. | |

| Reductive Elimination | Ni(III) | Ni(I) | Direct C-C bond formation. |

Metal complexes incorporating the TACN scaffold are also effective catalysts for polymerization reactions. Copper complexes, in particular, have been utilized for oxidative polymerization processes. A copper(II) complex with 1,4,7-tricarboxymethyl-1,4,7-triazacyclononane , a functionalized analog, was used to catalyze the oxidative polymerization of 2,6-dimethylphenol. This water-soluble catalytic system successfully produced poly(2,6-dimethyl-1,4-phenylene oxide) while suppressing the formation of undesirable quinone byproducts.

In another example of biomimetic catalysis, copper catalysts with bulky N-substituents on the TACN ring, such as tert-butyl groups, were developed for the regioselective oxidative polymerization of 2-phenylphenol. The steric hindrance provided by the N-alkyl groups plays a crucial role in controlling the polymer's structure, demonstrating how ligand design can direct the outcome of polymerization.

Investigations into Cross-Coupling Catalysis Mechanisms

Supramolecular Chemistry and Molecular Recognition Phenomena

The rigid, pre-organized structure of the TACN ring makes it an excellent building block for constructing complex, three-dimensional architectures in supramolecular chemistry.

The TACN framework can be incorporated into larger molecular structures designed to act as hosts for smaller guest molecules. The formation of these host-guest complexes is driven by non-covalent interactions. While specific examples utilizing this compound are not prominent, the principles are well-established with related systems. For instance, N,N',N''-trimethyl-1,4,7-triazacyclononane (Me₃tacn) has been used as a component in the self-assembly of trigonal bipyramidal cages capable of encapsulating guest molecules. The formation of such host-guest systems can be confirmed in solution and the solid state, with the geometry of the host often altering significantly upon inclusion of the guest.

The C₃ symmetry of the TACN ligand makes it an ideal platform for the directed self-assembly of higher-order structures, such as molecular cages. By attaching coordinating arms to the nitrogen atoms of the TACN ring, "hemi-cage" ligands can be synthesized. For example, 1,4,7-Tris-(4-Pyridylmethyl)-1,4,7-Triazacyclononane , a functionalized analog, was specifically designed as a target molecule for building 3-D cage molecules.

The self-assembly process involves combining these tridentate "hemi-cage" ligands with suitable metal ions that act as vertices or linkers. A nanometer-sized, hollow supramolecular cage was successfully assembled from four rigid tridentate ligands held together by six palladium complexes. This strategy allows for the construction of complex, container-like molecules with well-defined internal cavities, which have potential applications in molecular recognition, storage, and catalysis.

Studies in Ion Recognition and Sensing

The 1,4,7-triazacyclononane (TACN) framework is well-established for its high affinity and selectivity in binding metal cations. medchemexpress.com The introduction of N-alkyl substituents, such as in this compound, modifies these binding properties and allows for the development of more complex host-guest systems capable of recognizing not only cations but also anions.

Research has shown that ligands built upon the N,N'-dialkyl-1,4,7-triazacyclononane scaffold are effective in coordinating various metal ions. For instance, the closely related ligand 1,4-diisopropyl-1,4,7-triazacyclononane readily forms stable complexes with alkali metals like Lithium (Li+), Sodium (Na+), and Potassium (K+), as well as with divalent lanthanide ions such as Samarium(II) and Ytterbium(II). researchgate.netrsc.orgacs.org The tridentate macrocyclic core provides a well-defined coordination pocket, and the alkyl groups influence the lipophilicity and steric profile of the resulting complex.

Beyond simple cation chelation, these ligands are incorporated into more elaborate receptor architectures for anion sensing. In these systems, the TACN unit typically serves as a metal-binding domain, and the coordinated metal ion acts as a Lewis acidic site to attract and bind anions. A notable example involves a ferrocene-based receptor featuring two zinc(II)-TACN complexes. mdpi.com This ditopic receptor demonstrated selective electrochemical sensing of pyrophosphate anions, with the two Zn(II)-TACN moieties acting in concert to bind the target anion. mdpi.com Similarly, a hexanuclear copper(II) metallacrown complex constructed with 1,4,7-triisopropyl-1,4,7-triazacyclononane was shown to interact with and bind to DNA, a polyanionic molecule. mdpi.com These studies underscore the principle that while the base TACN ring is a cation binder, its metal complexes are effective platforms for anion recognition.

Table 1: Examples of Ion Recognition by N,N'-Dialkyl-1,4,7-triazonane-based Systems

| Ligand/Complex System | Target Ion(s) | Method of Study | Key Finding |

| 1,4-Diisopropyl-1,4,7-triazonane | Li+, Na+, K+ | Metathesis Reactions | Forms stable alkali-metal salts, demonstrating strong cation affinity. researchgate.netrsc.org |

| Ferrocene-functionalized bis[Zn(II)-TACN] | Pyrophosphate (P₂O₇⁴⁻) | Cyclic Voltammetry | Acts as a selective electrochemical sensor for the pyrophosphate anion. mdpi.com |

| [Cu₆(1,4,7-triisopropyl-1,4,7-triazacyclononane)₆(N(CN)₂)₆]⁶⁺ | DNA (polyanion) | UV and Fluorescence Spectra | The metallacrown complex demonstrates significant binding affinity for calf thymus DNA. mdpi.com |

| 1,4-Diisopropyl-1,4,7-triazonane attached to a cyclopentadienyl (B1206354) ligand | Sm(II), Yb(II) | X-ray Crystallography | Forms stable, monomeric organolanthanide complexes with divalent lanthanide ions. acs.org |

Bioinorganic Chemical Model Systems (excluding biomedical/therapeutic applications)

Complexes of this compound and its analogues are extensively used to create synthetic models that replicate the structural and functional attributes of the active sites in metalloenzymes. These models provide invaluable insights into reaction mechanisms without the complexity of the protein matrix.

The facial coordination enforced by the TACN ring is a key feature in mimicking the histidine-rich coordination environments found in many non-heme metalloenzymes. The N,N'-dialkyl substitution pattern of this compound provides a specific steric and electronic environment that can be used to model the active sites of enzymes like copper amine oxidases or lytic polysaccharide monooxygenases (LPMOs). illinois.edu

For example, copper(II) complexes with various substituted TACN ligands are studied as functional models for LPMOs, which are copper-containing enzymes that perform oxidative cleavage of polysaccharides. illinois.edu In these models, the TACN derivative provides a tridentate N-donor set that mimics the "histidine brace" active site, leaving coordination sites available for water, substrate, and co-substrates like H₂O₂ to bind to the copper center. illinois.eduillinois.edu Studies on copper complexes with the closely related 1,4-diisopropyl-1,4,7-triazacyclononane ligand investigate the hydrolysis of organophosphates, which serves as a model reaction for phosphoryl transfer enzymes. researchgate.net The use of bulky alkyl groups like isopropyl or ethyl helps to create a hydrophobic pocket around the metal center and can influence the stability and reactivity of key intermediates, such as copper-hydroperoxide species. illinois.edu

Artificial nucleases are synthetic complexes that can cleave the phosphodiester bonds in DNA and RNA. Metal complexes of TACN and its derivatives are prominent in this field due to their ability to catalyze this cleavage either hydrolytically or oxidatively. rsc.org

The mechanism of cleavage is highly dependent on the choice of metal ion. Redox-inactive metals like Zinc(II) or Cobalt(III) typically promote hydrolytic cleavage. researchgate.net In these systems, a metal-bound hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus center of the phosphodiester bond. The TACN ligand holds the metal ion, and its dialkyl substituents can influence substrate binding and the stability of the complex.

Conversely, redox-active metals like Copper(II) or Iron(III) can promote oxidative cleavage, often requiring an external agent like a reductant or light to generate reactive oxygen species (ROS) that damage the sugar-phosphate backbone or the nucleobases. rsc.orgmdpi.com Studies on copper(II) complexes of various TACN derivatives show they can enhance the hydrolysis of phosphate (B84403) ester bonds significantly. nih.gov The binding of these complexes to DNA is a prerequisite for cleavage, and research with the 1,4,7-triisopropyl-1,4,7-triazacyclononane-copper complex has confirmed its ability to bind to DNA. mdpi.com The ethyl groups in a [Cu(this compound)]²⁺ complex would similarly create a specific steric environment influencing its interaction with the DNA backbone and its subsequent cleavage activity.

The electron transfer properties of metal complexes are fundamental to their function in catalysis and bioinorganic systems. The this compound ligand allows for the systematic study of how the ligand environment affects the redox potentials and electron transfer kinetics of a coordinated metal ion.

Cyclic voltammetry (CV) is a primary technique used to probe these properties. Studies on copper complexes with N-substituted TACN ligands reveal quasi-reversible Cu(II)/Cu(I) redox couples. rsc.orgacs.org The exact potential of this couple is tuned by the nature of the substituents on the TACN ring. For example, replacing simple alkyl groups with sulfur-containing pendants can significantly alter the stability of both the Cu(II) and Cu(I) states. acs.orgresearchgate.net Research on nickel complexes supported by the bulky 1,4,7-triisopropyl-1,4,7-triazacyclononane ligand has enabled the isolation and characterization of rare Ni(I) and Ni(III) organometallic species, which are key intermediates in cross-coupling reactions. illinois.edu The stability of these unusual oxidation states is attributed to the steric protection afforded by the bulky isopropyl groups, a role that the ethyl groups in this compound would also play, albeit to a lesser extent. These studies provide direct evidence for the involvement of different metal oxidation states in catalytic cycles and help elucidate complex electron transfer pathways. illinois.edu

Table 2: Redox Potentials of Metal Complexes with N-Alkyl-1,4,7-triazonane Analogues

| Complex/Ligand System | Redox Couple | E₁/₂ (V vs. ref.) | Solvent/Conditions | Reference |

| [Cu(TMG₃tren)]⁺ | Cu(II)/Cu(I) | -0.28 vs. SCE | Acetonitrile (B52724) | researchgate.net |

| [Cu(tmpa)(CH₃CN)]⁺ | Cu(II)/Cu(I) | -0.02 vs. SCE | Acetonitrile | researchgate.net |

| [Cu(tepa)]⁺ | Cu(II)/Cu(I) | +0.44 vs. SCE | Acetonitrile | researchgate.net |

| [Ni₄] cluster | Ni(II)/Ni(III) | +0.248 vs. Fc/Fc⁺ | Dichloromethane | |

| [Ni₄] cluster | Ni(III)/Ni(IV) | +0.991 vs. Fc/Fc⁺ | Dichloromethane | |

| Fc-functionalized bis[Zn(II)-TACN] | Fc⁺/Fc | +0.40 vs. Ag/AgCl | 1:9 H₂O/DMSO | mdpi.com |

Note: The reference electrodes SCE (Saturated Calomel Electrode) and Fc/Fc⁺ (Ferrocenium/Ferrocene) have different potentials. Direct comparison requires conversion to a common scale (e.g., vs. NHE).

Future Research Directions and Outlook for 1,4 Diethyl 1,4,7 Triazonane Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The traditional Richman-Atkins synthesis for TACN derivatives often involves harsh conditions and costly materials. google.com Future research will likely focus on developing more sustainable and efficient synthetic routes for 1,4-Diethyl-1,4,7-triazonane. Innovations could be inspired by improved, higher-yield processes patented for related compounds, which utilize more benign aqueous media, reduce the number of synthetic steps, and allow for alkylation without the isolation of intermediates. google.comgoogle.com

Key research objectives in this area include:

One-Pot Syntheses: Developing a streamlined process from diethylenetriamine (B155796) to this compound, minimizing solvent waste and purification steps.

Alternative Alkylating Agents: Exploring greener ethylating agents to replace traditional ones, reducing toxicity and by-product formation.

Catalytic Approaches: Investigating catalytic N-alkylation methods that offer high selectivity for the 1,4-disubstituted product, avoiding the formation of mono- or tri-substituted species. A recently reported method for synthesizing various N,N,N-substituted TACN derivatives by optimizing reduction and alkylation steps could be adapted for this purpose. researchgate.net

Exploration of Novel Coordination Modes and Metal Oxidation States

The TACN framework is renowned for its ability to stabilize a wide range of metal oxidation states and form highly stable, facially coordinating "sandwich" complexes. wikipedia.orgrsc.org The ethyl groups in this compound introduce a moderate level of steric bulk, which could lead to unique coordination behavior compared to its methyl or isopropyl analogues.

Future investigations should target:

Stabilization of Unusual Oxidation States: Probing the ability of the ligand to stabilize reactive, high-valent metal-oxo species (e.g., Fe(IV), Fe(V)) or low-valent organometallic centers. researchgate.net The steric profile might provide a balance, offering sufficient kinetic stability without completely blocking substrate access, a crucial factor in catalysis. rsc.org

Access to Different Coordination Geometries: While facial tridentate coordination is typical, the ethyl groups could favor less common geometries or influence the formation of binuclear and polynuclear complexes. Research on sterically demanding TACN ligands has shown that the substituents can enforce specific geometries, such as four-coordinate structures. researchgate.net

f-Element Chemistry: Exploring the coordination chemistry with lanthanides and actinides. researchgate.net Functionalized TACN ligands have been used to encapsulate these large ions, and the specific properties of the diethyl derivative could lead to complexes with unique magnetic or luminescent properties. le.ac.uk

Integration with Advanced Materials Science for Functional Systems

The immobilization of TACN-based complexes onto solid supports or their integration into polymers is a promising strategy for creating robust, recyclable catalysts and functional materials. nih.gov A key future direction for this compound is its incorporation into such advanced systems.

Promising research avenues include:

Heterogenized Catalysts: Attaching a functional handle to the secondary amine of this compound to allow for its covalent grafting onto surfaces like silica, graphene, or polymeric beads. This approach has been successfully used to create materials for the catalytic hydrolysis of organophosphate pollutants. mdpi.com

Conducting Polymers: Incorporating the ligand into the backbone of conducting polymers. For example, derivatives bearing thiophene (B33073) or pyrrole (B145914) groups can be electropolymerized to create functional electrodes for sensing or electrocatalysis. nih.gov

Metal-Organic Frameworks (MOFs): Using functionalized this compound derivatives as building blocks for MOFs. This could yield materials with tailored porosity and catalytic sites for applications in gas storage, separation, or chemical transformations.

Deeper Computational Insights into Complex Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and reaction mechanisms of transition metal complexes. For the TACN family, DFT has been used to predict the role of substrates in stabilizing reactive intermediates and to analyze the electronic and magnetic structure of molecular qubits. rsc.orgrecercat.cat

Future computational studies on this compound should aim to:

Model Reaction Pathways: Perform detailed DFT calculations to elucidate mechanisms for catalytic processes, such as oxidation reactions or hydrolytic cleavage, mediated by its metal complexes. This can help rationalize experimental observations and guide the design of more efficient catalysts.

Predict Spectroscopic and Magnetic Properties: Calculate properties like zero-field splitting in paramagnetic complexes, which is crucial for applications in quantum information science. rsc.org

Analyze Ligand Effects: Systematically compare the computed steric and electronic effects of the diethyl derivative with its methyl and isopropyl counterparts to build a comprehensive understanding of how N-alkylation tunes the reactivity and properties of the resulting metal complexes.

Expansion into Emerging Areas of Chemical Science and Technology

The unique properties of this compound make it a strong candidate for exploration in several cutting-edge areas of chemistry. Building on the successes of the broader TACN family, its complexes could provide enhanced performance or novel functionalities.

Key emerging areas for investigation include:

Biomimetic Catalysis: Designing complexes that mimic the active sites of metalloenzymes for challenging chemical transformations like C-H bond hydroxylation. rsc.org The balance of steric and electronic features in the diethyl ligand could lead to catalysts with improved substrate selectivity and efficiency.

Radiopharmaceuticals: Developing bifunctional chelators based on this ligand for medical imaging (e.g., PET with ⁶⁸Ga or ⁶⁴Cu) and therapy. researchgate.net The N,N'-diethyl substitution pattern leaves a secondary amine available for conjugation to biomolecules, while the stability of its metal complexes is ideal for in vivo applications. acs.orgacs.org

Environmental Remediation: Creating robust catalysts for the degradation of persistent organic pollutants. Copper complexes of TACN derivatives have shown high efficiency in hydrolyzing phosphate (B84403) esters, which are models for nerve agents and pesticides. nih.govmdpi.com The diethyl derivative could offer an optimal balance of reactivity and stability for these applications.

Future Research Outlook for this compound

Table of Compounds

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1,4-diethyl-1,4,7-triazonane derivatives, and how are they characterized?

- Methodological Answer : The synthesis typically involves functionalizing the triazonane backbone with ethyl groups and acetic acid moieties. For example, 2,2′-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid (NCS-MP-NODA) is synthesized via coupling reactions using triethylamine in dimethylformamide (DMF) at 50°C, followed by HPLC purification . Characterization relies on mass spectrometry, nuclear magnetic resonance (NMR), and chromatographic purity assessment (>95%) .

Q. How is this compound utilized in radiopharmaceutical chelation?

- Methodological Answer : Its derivatives, such as NODA (1,4,7-triazacyclononane-1,4-diacetic acid), are bifunctional chelators (BFCs) for radiometals like ⁶⁸Ga or ¹⁸F. The chelation process involves coordinating the metal ion to the nitrogen atoms and carboxylate groups. For instance, ⁶⁸Ga-labeled NODA-BMIC (a bicyclic peptide conjugate) demonstrated high affinity for Nectin-4 in preclinical PET imaging . Stability studies confirm robustness under physiological pH (7–8) and sterilization .

Q. What analytical techniques validate the purity and structural integrity of triazonane-based chelators?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or mass detection is standard for purity analysis . Structural confirmation employs ¹H/¹³C NMR to verify ethyl and acetic acid substituents. For example, the synthesis of NOTA-BA (2,2′-(7-(2-(benzylamino)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl)diacetic acid) was validated via NMR and elemental analysis .

Advanced Research Questions

Q. How can chelation efficiency be optimized for radiometals like ⁶⁸Ga or ¹⁷⁷Lu in triazonane-based probes?

- Methodological Answer : Chelation efficiency depends on steric and electronic factors. Modifying the pendant arms (e.g., increasing carboxylate groups) enhances metal binding. For instance, NODA-GA (with glutaric acid) showed higher ⁶⁸Ga incorporation than NOTA due to improved flexibility . Kinetic studies using time-resolved spectroscopy can quantify metal-binding rates .

Q. What strategies resolve contradictory biodistribution data in preclinical PET/CT studies of triazonane probes?

- Methodological Answer : Contradictions may arise from variable receptor expression or off-target binding. Solutions include:

- Blocking studies : Co-injecting unlabeled ligands to confirm specificity (e.g., reduced ⁶⁸Ga-NODA-BMIC uptake in Nectin-4-negative tumors ).

- Dosimetry adjustments : Optimizing injected doses based on pharmacokinetic modeling .

- Cross-validation : Comparing results with immunohistochemistry or autoradiography .

Q. How do computational methods aid in designing triazonane derivatives for targeted imaging?

- Methodological Answer : Density functional theory (DFT) predicts electronic properties and metal-binding affinities. Molecular docking identifies optimal interactions with biological targets (e.g., Nectin-4 or CXCR4 receptors). For example, DFT-guided modifications of NODA improved relaxivity in MRI contrast agents .

Methodological Challenges and Solutions

Q. What are the critical factors in conjugating triazonane chelators to biomolecules (e.g., peptides or antibodies)?

- Answer : Key factors include:

- Coupling chemistry : Isothiocyanate (-NCS) groups in NCS-MP-NODA enable stable bonds with amine-containing biomolecules .

- Solvent compatibility : DMF or aqueous buffers (pH 8–9) are preferred to avoid denaturation .

- Purification : Size-exclusion chromatography removes unreacted chelators .

Q. How to address solubility issues in triazonane derivatives during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.